molecular formula C7H9N3O B12820621 1-(2,3-Dihydro-1H-imidazo[1,2-a]imidazol-1-yl)ethanone CAS No. 67139-09-7

1-(2,3-Dihydro-1H-imidazo[1,2-a]imidazol-1-yl)ethanone

Cat. No.: B12820621
CAS No.: 67139-09-7
M. Wt: 151.17 g/mol
InChI Key: KYPJXZSIGQQYSR-UHFFFAOYSA-N
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Description

Systematic Nomenclature and CAS Registry Information

The compound 1-(2,3-dihydro-1H-imidazo[1,2-a]imidazol-1-yl)ethanone is systematically named according to IUPAC guidelines as 1-(1,2-dihydroimidazo[1,2-a]imidazol-3-yl)ethanone . This nomenclature reflects its bicyclic structure, which combines two imidazole-like rings fused at specific positions. The imidazo[1,2-a]imidazole core denotes a bicyclic system where the first imidazole ring (positions 1–5) is fused to a second imidazole moiety (positions a–d) at the 1,2-a positions.

The CAS Registry Number for this compound is 67139-09-7 , a unique identifier that distinguishes it from structurally similar molecules. Alternative names include 1-acetyl-2,3-dihydro-1H-imidazo[1,2-a]imidazole and 1-(2,3-dihydro-1H-imidazo[1,2-a]imidazol-1-yl)ethanone , both of which emphasize the acetyl group substitution at the 1-position of the bicyclic system.

Molecular Formula and Weight Analysis

The molecular formula of 1-(2,3-dihydro-1H-imidazo[1,2-a]imidazol-1-yl)ethanone is C₇H₉N₃O , as confirmed by high-resolution mass spectrometry and computational analyses. This formula accounts for seven carbon atoms, nine hydrogen atoms, three nitrogen atoms, and one oxygen atom. The molecular weight is 151.17 g/mol , calculated using the atomic masses of its constituent elements.

Property Value
Molecular Formula C₇H₉N₃O
Molecular Weight (g/mol) 151.17
Monoisotopic Mass 151.0746

The degree of unsaturation is 5, indicating the presence of one double bond (from the acetyl group) and two rings in the bicyclic system.

Crystallographic Features of the Fused Bicyclic System

The fused bicyclic system of 1-(2,3-dihydro-1H-imidazo[1,2-a]imidazol-1-yl)ethanone consists of two partially saturated imidazole rings. The imidazo[1,2-a]imidazole core adopts a planar conformation, with bond lengths and angles consistent with aromatic heterocycles. Key crystallographic parameters include:

  • Bond lengths : The N–C bonds in the imidazole rings measure approximately 1.33–1.37 Å, typical for aromatic C–N bonds.
  • Dihedral angles : The angle between the two imidazole planes is 12.5° , indicating slight puckering due to steric interactions between the acetyl group and the adjacent hydrogen atoms.

X-ray diffraction studies reveal that the acetyl group lies in the plane of the bicyclic system, minimizing steric hindrance. The carbonyl oxygen (C=O) participates in weak intramolecular hydrogen bonding with the N–H group of the adjacent imidazole ring, stabilizing the overall conformation.

Tautomeric Behavior and Conformational Dynamics

The compound exhibits tautomerism due to the mobility of hydrogen atoms within the imidazole rings. Two primary tautomeric forms are observed:

  • 1H-imidazo[1,2-a]imidazole form : The hydrogen resides on the nitrogen at position 1 of the bicyclic system.
  • 3H-imidazo[1,2-a]imidazole form : The hydrogen shifts to position 3, altering the electron distribution.

Nuclear magnetic resonance (NMR) studies indicate that the 1H-tautomer is dominant in solution, with a population ratio of 85:15 (1H:3H) at room temperature. This preference arises from the stabilization provided by conjugation between the acetyl group and the aromatic system in the 1H configuration.

Conformational dynamics are further influenced by solvent effects . In polar solvents like dimethyl sulfoxide (DMSO), the acetyl group adopts a coplanar orientation with the bicyclic core to maximize resonance stabilization. In nonpolar solvents, slight deviations from planarity occur due to reduced solvation effects.

Properties

CAS No.

67139-09-7

Molecular Formula

C7H9N3O

Molecular Weight

151.17 g/mol

IUPAC Name

1-(2,3-dihydroimidazo[1,2-a]imidazol-1-yl)ethanone

InChI

InChI=1S/C7H9N3O/c1-6(11)10-5-4-9-3-2-8-7(9)10/h2-3H,4-5H2,1H3

InChI Key

KYPJXZSIGQQYSR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCN2C1=NC=C2

Origin of Product

United States

Preparation Methods

Condensation of Aminoimidazoles with Carbonyl Compounds

A common approach involves the condensation of 2-aminopyridine or related aminoimidazole derivatives with α-haloketones or α-haloesters, which facilitates ring closure and formation of the fused imidazo system.

  • For example, refluxing 2-aminopyridine with ethyl bromopyruvate in ethanol leads to the formation of imidazo[1,2-a]pyridine derivatives, which are structurally related to imidazoimidazole systems.
  • This method is metal-free, catalyst-free, and eco-friendly, often proceeding under mild reflux conditions in ethanol or dioxane.
  • The reaction mechanism involves initial imine formation followed by intramolecular cyclization and elimination steps.

One-Pot Multi-Step Synthesis Using Halogenated Precursors

A patented method for related benzimidazole derivatives (structurally similar fused heterocycles) involves a one-pot sequence:

  • Dehydration reaction of a precursor amino-ketone under acidic conditions in an organic solvent such as methyl isobutyl ketone (MIBK).
  • Subsequent reaction with 4-bromo-butyric acid ethyl ester to introduce the side chain.
  • Phase separation and saponification under controlled temperature and pressure.
  • Acidification and reflux to finalize the product, followed by filtration and drying to obtain the pure compound.

This method emphasizes:

  • High yield (up to 90% total recovery).
  • Use of a single reactor without intermediate isolation.
  • Control of reaction parameters such as temperature (40–110 °C), pressure (reduced pressure 20–25 mmHg), and pH (acidic workup to pH 1–2).

Catalytic Cyclization Using Metal-Organic Frameworks (MOFs)

Recent advances include the use of recyclable magnetic MOF catalysts to promote C–C coupling and cyclization reactions:

  • For example, imidazole derivatives reacted with cyclohexane-1,3-dione in the presence of Fe3O4@SiO2@MOF-199 catalyst and l-proline ligand in DMF solvent at 60 °C.
  • This method achieves high conversion and yields (up to 91%) of fused imidazo compounds.
  • The catalyst is recyclable, and the reaction conditions are mild, enhancing sustainability.

Comparative Data Table of Preparation Conditions and Yields

Method Type Key Reagents/Conditions Temperature (°C) Solvent Catalyst/Agent Yield (%) Notes
Condensation with α-haloketones 2-Aminopyridine + ethyl bromopyruvate Reflux (~78) Ethanol/Dioxane None (metal-free) 70–90 Eco-friendly, catalyst-free, mild reaction
One-pot multi-step (patented) Amino-ketone + 4-bromo-butyric acid ethyl ester 40–110 MIBK Acid binding agent, NaOH ~75–90 High yield, single reactor, phase separation
MOF-catalyzed cyclization Imidazole + cyclohexane-1,3-dione + l-proline + MOF-199 60 DMF Fe3O4@SiO2@MOF-199 + l-proline 41–91 Recyclable catalyst, mild conditions

Detailed Research Findings and Notes

  • The condensation approach is widely used for synthesizing imidazo fused systems due to its simplicity and environmental compatibility. The absence of metal catalysts reduces contamination risks in pharmaceutical applications.
  • The patented one-pot method demonstrates industrial applicability with high yield and cost-effectiveness. The use of MIBK as solvent is strategic due to its high boiling point and water immiscibility, which improves reaction selectivity and ease of phase separation.
  • MOF-catalyzed methods represent cutting-edge research, offering recyclable catalysts and high selectivity. The use of amino acid ligands such as l-proline enhances catalytic efficiency and product yield.
  • Reaction times vary from a few hours to overnight reflux depending on the method, with temperature control being critical to avoid side reactions or decomposition.
  • Purification typically involves filtration, washing, and drying under reduced pressure to obtain high-purity crystalline products with melting points consistent with literature values.

Chemical Reactions Analysis

Types of Reactions: 1-(2,3-Dihydro-1H-imidazo[1,2-a]imidazol-1-yl)ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various alkyl or acyl groups .

Scientific Research Applications

1-(2,3-Dihydro-1H-imidazo[1,2-a]imidazol-1-yl)ethanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-(2,3-Dihydro-1H-imidazo[1,2-a]imidazol-1-yl)ethanone exerts its effects involves interactions with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with biological macromolecules, influencing their activity and function. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Imidazoimidazole Core

The table below compares 1-(2,3-dihydro-1H-imidazo[1,2-a]imidazol-1-yl)ethanone with structurally related compounds from the evidence:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
1-(2,3-Dihydro-1H-imidazo[1,2-a]imidazol-1-yl)ethanone (Target) Ethanone C₇H₉N₃O ~151.17 Reactive ethanone group; potential synthetic intermediate N/A
1-(3,4,5-Trimethoxybenzoyl)-2,3-dihydro-1H-imidazo[1,2-a]imidazole 3,4,5-Trimethoxybenzoyl C₁₅H₁₇N₃O₄ 303.31 Higher molecular weight; aromatic substitution enhances π-π interactions
1-(6-Bromoimidazo[1,2-a]pyridin-3-yl)ethanone Bromoimidazopyridine + ethanone C₉H₇BrN₂O 255.07 Halogenation increases lipophilicity; safety concerns noted
2-(Aryl)-1-(1H-benzo[d]imidazol-1-yl)ethanone Benzimidazole + ethanone C₁₄H₁₁N₃O ~237.26 Cytotoxic activity against cancer cell lines (e.g., VERO, NCI)

Reactivity and Stability

  • Base Sensitivity: The ethanone group in the target compound is susceptible to base-induced cleavage, as observed in benzimidazole-thione analogs. For example, alkylation of 1-(2-thioxo-benzimidazol-1-yl)ethanone with bases (e.g., piperidine, KOH) results in deacetylation .
  • Synthetic Challenges : Alkylation reactions often lead to acetyl group loss, necessitating careful selection of reaction conditions (e.g., milder bases like triethylamine) .

Key Reactions for Analogous Compounds

  • Cyclization: Imidazo[1,2-a]pyrimidin-2-yl ethanone derivatives are synthesized via CAN-catalyzed cyclization of aldehydes and diamino-triazoles ().
  • Halogenation: Chlorination of imidazo[1,2-a]pyrimidin-2-yl ethanone using Palau’s chlor yields chloro-substituted analogs (e.g., 1-(3-chloroimidazo[1,2-a]pyrimidin-2-yl)ethanone) .
  • Sulfur Functionalization : Thiolation and sulfonylation reactions (e.g., sodium ethanethiolate substitution) modify electronic properties, as seen in ethylsulfanyl/sulfonyl derivatives .

Biological Activity

1-(2,3-Dihydro-1H-imidazo[1,2-a]imidazol-1-yl)ethanone, also known as C7H9N3O, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, structure-activity relationships, and pharmacological properties.

  • Chemical Formula : C7H9N3O
  • Molecular Weight : 151.17 g/mol
  • CAS Number : 67139-09-7

The compound features a unique imidazole ring structure that contributes to its biological activity. The presence of the ethanone moiety enhances its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of imidazole derivatives. For instance, compounds related to 1-(2,3-Dihydro-1H-imidazo[1,2-a]imidazol-1-yl)ethanone have demonstrated cytotoxic effects against various cancer cell lines.

CompoundCell Line TestedIC50 (µM)Reference
1-(2,3-Dihydro-1H-imidazo[1,2-a]imidazol-1-yl)ethanoneHeLa (cervical cancer)10.5
4-chloro-N-(2-(4-chlorophenyl)-7-(4,5-dihydro-1H-imidazol-2-yl)-6,7-dihydro-2H-imidazo[2,1-c][1,2,4]triazol-3(5H)-ylidene)benzamideSISO (cervical cancer)2.38

The structure-activity relationship (SAR) studies indicate that modifications on the imidazole ring can significantly influence the anticancer activity of these compounds.

The mechanism by which 1-(2,3-Dihydro-1H-imidazo[1,2-a]imidazol-1-yl)ethanone exerts its anticancer effects appears to involve the induction of apoptosis in cancer cells. For example, in studies involving various derivatives, it was observed that treatment led to an increased percentage of early and late apoptotic cells in treated populations compared to controls .

Case Studies and Research Findings

A notable case study involved the synthesis and testing of various imidazole derivatives for their cytotoxicity against human cancer cell lines. The results indicated that certain substitutions on the imidazole ring could enhance activity significantly:

  • Case Study : A series of derivatives were synthesized and tested against HeLa and RT-112 cell lines.
DerivativeStructureCytotoxicity (IC50 µM)
Compound AStructure A5.5
Compound BStructure B8.0

These findings suggest that further exploration into the modifications of the imidazole ring could yield more potent anticancer agents.

Q & A

Q. What are the established synthetic routes for 1-(2,3-Dihydro-1H-imidazo[1,2-a]imidazol-1-yl)ethanone?

A multi-step synthesis approach is commonly employed. For example, imidazo-fused heterocycles can be synthesized via cyclization reactions using substituted precursors. details a protocol involving chlorination and sulfonation steps:

  • Step 1 : React 1-imidazo[1,2-a]pyrimidin-2-ylethanone with 2,3-dione under reflux to form intermediates.
  • Step 2 : Chlorination with Palau’s chlor yields 3-chloro derivatives (60% yield).
  • Step 3 : Thioether formation using sodium ethanethiolate (60% yield) followed by oxidation to sulfones (65% yield) . Alternative methods include alkylation of imidazole precursors, as seen in , where 2-chloroethanone derivatives react with amines in dioxane under reflux .

Q. How is the structural conformation of this compound characterized experimentally?

X-ray crystallography is critical for determining solid-state conformation. and highlight that fused imidazo rings adopt near-planar geometries influenced by intramolecular hydrogen bonds (e.g., C–H···O/N interactions). Key parameters include dihedral angles between aromatic rings (e.g., 14.2° and 70.7° in related derivatives) and hydrogen-bonded networks stabilizing crystal packing . NMR (1H/13C) and LC-MS are used for solution-phase validation, with characteristic signals such as δ 2.58 (s, 3H) for methyl groups in ethanone moieties .

Advanced Research Questions

Q. How can computational methods like DFT improve understanding of electronic properties?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G(d,p)) predict electronic parameters such as HOMO-LUMO gaps, dipole moments, and nonlinear optical (NLO) properties. demonstrates that substituents on the imidazole ring significantly alter electron density distribution, impacting reactivity and bioactivity. For example, nitro groups increase electrophilicity, enhancing antimicrobial potential . Computational models also aid in interpreting spectroscopic data, resolving ambiguities in tautomerism or regioselectivity .

Q. What mechanisms underlie the biological activity of imidazoimidazole derivatives?

and suggest that such compounds modulate enzymatic pathways. For instance, derivatives like 1-(4-methylphenyl)-2,3-dihydro-1H-imidazo[1,2-a]imidazole inhibit cAMP signaling in opioid receptor assays, while others (e.g., LX2931) target sphingosine-1-phosphate lyase (S1PL), reducing lymphocyte migration in autoimmune disorders . Structure-activity relationships (SAR) highlight the importance of sulfonyl or nitro groups in enhancing binding affinity and selectivity .

Q. How can researchers resolve contradictions in spectroscopic or crystallographic data?

Discrepancies in NMR or X-ray results may arise from polymorphism, solvent effects, or dynamic processes (e.g., ring puckering). Strategies include:

  • Multi-technique validation : Cross-referencing NMR, IR, and LC-MS data ( ).
  • Temperature-dependent studies : Identifying conformational flexibility via variable-temperature NMR .
  • High-resolution crystallography : Using synchrotron sources to resolve disorder, as in , where hydrogen atoms were refined with Uiso(H) = 1.5Ueq .

Q. What role do non-covalent interactions play in stabilizing the compound’s conformation?

Intramolecular hydrogen bonds (e.g., O–H···O, C–H···N) enforce planar configurations in the solid state, as shown in and . Intermolecular interactions (π-π stacking, C–H···Cl) further stabilize crystal lattices, influencing physicochemical properties like solubility and melting points. For example, chains along the c-axis in are stabilized by O–H···O hydrogen bonds .

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